Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol is an organic compound that belongs to the class of furans It is characterized by the presence of a furan ring, a phenyl group substituted with a methylthio group, and a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with methylthiol chloride (CH3SCl) in the presence of a base to form 2-methyl-5-(methylthio)furan . This intermediate can then be further reacted with appropriate reagents to introduce the phenyl and methanol groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The furan ring and phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors and fragrances due to its unique odor profile.
Wirkmechanismus
The mechanism of action of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(methylthio)furan: A related compound with similar structural features but lacking the phenyl and methanol groups.
5-Methyl-2-(methylthio)furan: Another similar compound with a furan ring substituted with methyl and methylthio groups.
Uniqueness
Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol is unique due to the presence of both the furan ring and the phenyl group with a methanol substituent
Eigenschaften
Molekularformel |
C13H14O2S |
---|---|
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
furan-2-yl-(5-methyl-2-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3 |
InChI-Schlüssel |
KIUXUTOWBNHDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.